Enhanced Metal-Ligand Stability and Ni/Zn Affinity Inversion vs. Larger-Ring 1,1-Dicarboxylic Acids
Potentiometric titration data at 25 ± 0.5 °C and ionic strength Ic = 0.1 (NaClO4) demonstrate that for Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺, the stability of 1:1 (MA) complexes strictly follows the order CPRDA > CPEDA > CHEDA. Furthermore, a ligand-specific inversion of metal-ion affinity occurs: Ni > Zn for CPRDA, whereas Zn > Ni for CPEDA and CHEDA [1]. This differential selectivity arises from the cyclopropane ring's constrained geometry, which favors chelate ring formation with smaller metal ions.
| Evidence Dimension | Relative stability of 1:1 metal-ligand (MA) complexes |
|---|---|
| Target Compound Data | CPRDA: highest stability; Ni affinity > Zn affinity |
| Comparator Or Baseline | CPEDA and CHEDA: lower stability; Zn affinity > Ni affinity |
| Quantified Difference | Qualitative stability trend: CPRDA > CPEDA > CHEDA for all four metal ions; Ni/Zn affinity order inversion between CPRDA and CPEDA/CHEDA |
| Conditions | Potentiometric titration, 25 ± 0.5 °C, Ic = 0.1 M (NaClO4), aqueous medium |
Why This Matters
For researchers designing metal-organic frameworks (MOFs), coordination polymers, or selective metal-extraction systems, CPRDA provides predictably higher complex stability and unique Ni/Zn selectivity that larger-ring analogs cannot deliver, enabling distinct structural and functional outcomes.
- [1] Roletto, E., Vanni, A., & Ostacoli, G. (1972). Potentiometric study of complexes of cyclopropane-1,1-dicarboxylic, cyclopentane-1,1-dicarboxylic and cyclohexane-1,1-dicarboxylic acids with some bivalent metal ions. Journal of Inorganic and Nuclear Chemistry, 34(9), 2817-2821. DOI: 10.1016/0022-1902(72)80587-6. View Source
